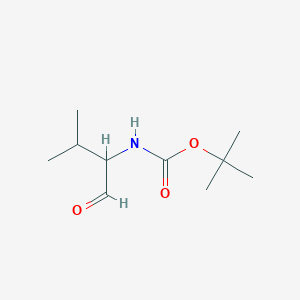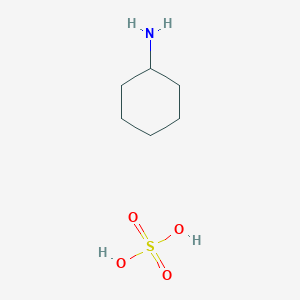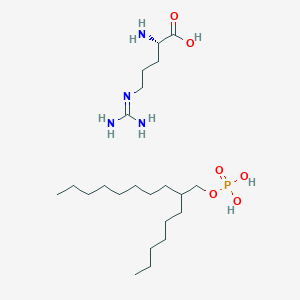
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride, also known as TIPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various areas of biology and medicine.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. These actions may contribute to its effects on neurotransmission and behavior.
Efectos Bioquímicos Y Fisiológicos
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, as well as effects on other neurotransmitter systems. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is its high potency and selectivity for certain receptors, which allows for precise manipulation of neurotransmitter systems in laboratory experiments. However, its complex mechanism of action and potential for off-target effects may limit its usefulness in certain contexts.
Direcciones Futuras
There are many potential future directions for research on 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride. Some possible areas of investigation include:
- Further characterization of its mechanism of action and effects on neurotransmitter systems
- Development of more selective and potent derivatives for use in research and potential therapeutic applications
- Investigation of its potential use in the treatment of various neurological and psychiatric disorders
- Exploration of its potential as a tool for studying the role of neurotransmitter systems in behavior and cognition.
Métodos De Síntesis
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride can be synthesized using a variety of methods, including the reaction of 1-(3,4,5-trimethoxybenzoyl)piperazine with 2-hydroxy-3-piperidinopropylamine in the presence of a suitable acid catalyst. The resulting product can then be purified using standard chromatographic techniques to obtain the dihydrochloride salt.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has been used extensively in scientific research, particularly in the areas of neuroscience and pharmacology. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Propiedades
Número CAS |
109376-99-0 |
|---|---|
Nombre del producto |
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride |
Fórmula molecular |
C22H37Cl2N3O5 |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;dihydrochloride |
InChI |
InChI=1S/C22H35N3O5.2ClH/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)25-11-9-24(10-12-25)16-18(26)15-23-7-5-4-6-8-23;;/h13-14,18,26H,4-12,15-16H2,1-3H3;2*1H |
Clave InChI |
RNCIGVXVAMLMII-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
Sinónimos |
alpha-(1-Piperidinylmethyl)-4-(3,4,5-trimethoxybenzoyl)-1-piperazineet hanol dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)






![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)


